molecular formula C7H11F3N2O4S B1384064 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid CAS No. 2060047-56-3

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid

Cat. No. B1384064
M. Wt: 276.24 g/mol
InChI Key: YCKICQZGOGLJQW-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, also known as trifluoromethanesulfonic acid , is a chemical compound with the molecular formula C₇H₁₁F₃N₂O₄ . It has a molecular weight of 276.24 g/mol . This compound is notable for its intriguing structure and potential applications.

Scientific Research Applications

Catalyst in Aminolysis of Epoxides

Lanthanide(III) trifluoromethanesulfonates, a related compound, have been found to catalyze the aminolysis of 1,2-epoxides efficiently. This process yields β-amino alcohols with high regioselectivity and anti-stereoselectivity at room temperature, indicating a potential application of similar trifluoromethanesulfonic acid compounds in organic synthesis (Chini et al., 1994).

Antibacterial Activity Enhancement

Chemical modification studies of sulfazecin, which include compounds similar to 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid, have been shown to improve antibacterial activity. This suggests the potential use of these compounds in developing new antibiotics (Sendai et al., 1985).

Allylic Amination

Trifluoromethanesulfonic acid has been used in the allylic amination of 1-(2-aminoaryl)prop-2-en-1-ols, leading to 1,2-dihydroquinolines. This indicates the role of similar compounds in facilitating reactions under mild conditions, producing N-heterocyclic adducts in good yields (Day et al., 2018).

Synthesis of Fluorine-Containing Compounds

Polyfluoro-1-(tosyloxy)prop-1-enyllithiums, reacting with various electrophiles including methyl trifluoromethanesulfonate, have been used to synthesize fluorine-containing compounds. This research highlights the potential for trifluoromethanesulfonic acid derivatives in synthesizing complex fluorinated molecules (Funabiki et al., 1998).

Structure and Self-association Studies

Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a related compound, has been studied for its structure and self-association behaviors. These studies provide insights into the molecular interactions and properties of trifluoromethanesulfonic acid derivatives (Sterkhova et al., 2014).

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)prop-2-en-1-one;trifluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.CHF3O3S/c1-2-6(9)8-3-5(7)4-8;2-1(3,4)8(5,6)7/h2,5H,1,3-4,7H2;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKICQZGOGLJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)N.C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid
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1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid

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